molecular formula C12H11ClN2O B7464096 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide

Cat. No. B7464096
M. Wt: 234.68 g/mol
InChI Key: ISIKGUUYUNCBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA is a pyrrole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has various biochemical and physiological effects. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to using 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide in lab experiments. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide may have side effects that have not yet been fully studied.

Future Directions

There are several future directions for research involving 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide. One area of research is the development of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as a potential treatment for cancer. Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide induces apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of research is the development of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as an anti-inflammatory agent. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide and its potential side effects.

Synthesis Methods

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide can be synthesized through various methods, including the reaction of 3-pyrrol-1-ylphenylacetic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3-pyrrol-1-ylphenylacetic acid with phosphorus pentachloride, followed by the reaction with ammonia. Both methods yield 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as a white crystalline solid.

Scientific Research Applications

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a treatment for cancer, and as an analgesic. Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its analgesic effects, with some studies suggesting that it may be more effective than traditional pain medications.

properties

IUPAC Name

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h1-8H,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIKGUUYUNCBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide

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